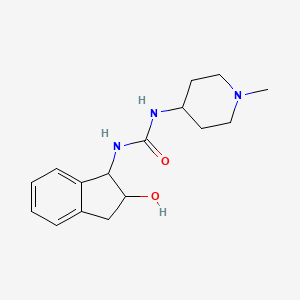
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-methylpiperidin-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-methylpiperidin-4-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as HUPU-12 and has been synthesized using different methods.
Mécanisme D'action
The exact mechanism of action of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-methylpiperidin-4-yl)urea is not fully understood. However, it has been reported to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes such as learning, memory, and attention. The activation of this receptor by HUPU-12 leads to the release of neurotrophic factors that promote neuronal survival and growth.
Biochemical and Physiological Effects:
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-methylpiperidin-4-yl)urea has been reported to exhibit various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) in the brain. These neurotrophic factors play a crucial role in the survival and growth of neurons. HUPU-12 has also been reported to enhance cognitive function and improve memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-methylpiperidin-4-yl)urea in lab experiments is its potential neuroprotective and neuroregenerative effects. It can be used to study the mechanisms underlying neurodegenerative diseases and to develop potential treatments for these diseases. However, one of the limitations of using HUPU-12 in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-methylpiperidin-4-yl)urea has shown promising results in various scientific research studies. In the future, it can be studied further to understand its potential applications in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. It can also be studied for its potential use in the treatment of other psychiatric disorders such as schizophrenia. Furthermore, the development of more efficient synthesis methods and improved formulations can enhance its bioavailability and efficacy.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-methylpiperidin-4-yl)urea. One of the commonly used methods involves the reaction of 2-(2-oxoindolin-3-ylidene)malononitrile with 1-methylpiperidine-4-carboxaldehyde followed by the reaction with hydroxylamine hydrochloride and sodium hydroxide. This reaction leads to the formation of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-methylpiperidin-4-yl)urea.
Applications De Recherche Scientifique
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-methylpiperidin-4-yl)urea has been extensively studied for its potential applications in various fields. It has been reported to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. HUPU-12 has also been studied for its potential use in the treatment of depression and anxiety disorders. It has been reported to exhibit anxiolytic and antidepressant effects in animal models.
Propriétés
IUPAC Name |
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-19-8-6-12(7-9-19)17-16(21)18-15-13-5-3-2-4-11(13)10-14(15)20/h2-5,12,14-15,20H,6-10H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYVSWMZRFNBLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2C(CC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(1-methylpiperidin-4-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6639414.png)
![(5-Chloroquinolin-8-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B6639434.png)

![[4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy]phenyl]methanol](/img/structure/B6639441.png)
![1-(4-Hydroxypiperidin-1-yl)-2-[2-(trifluoromethyl)phenoxy]ethanone](/img/structure/B6639447.png)
![1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]-3-(oxolan-2-yl)propan-1-one](/img/structure/B6639451.png)
![[4-(2-Ethoxyphenyl)piperazin-1-yl]-(1-hydroxycyclopentyl)methanone](/img/structure/B6639455.png)

![1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea](/img/structure/B6639470.png)

![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methylphenyl)ethyl]urea](/img/structure/B6639484.png)
![2-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamino]-1-(2-fluorophenyl)ethanol](/img/structure/B6639488.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B6639497.png)
